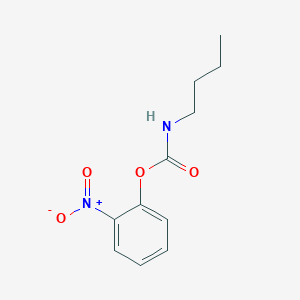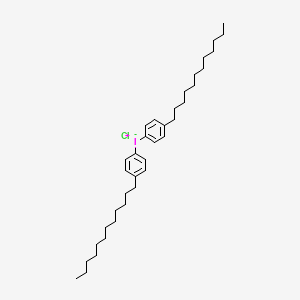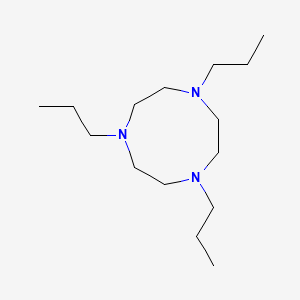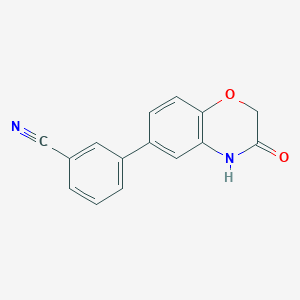![molecular formula C22H18N4O3S B12548176 3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one CAS No. 142231-68-3](/img/structure/B12548176.png)
3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a hydrazinylidene group, and a pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one typically involves the reaction of benzenesulfonyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the hydrazone group to the corresponding hydrazine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-[[2-[(4-methylphenyl)sulfonyl]hydrazinylidene]methyl]-, methyl ester: A related compound with a similar hydrazinylidene and sulfonyl structure.
4-Methyl-3-nitro-benzenesulfonyl chloride: Another compound with a benzenesulfonyl group, used in various chemical reactions.
Uniqueness
3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142231-68-3 |
|---|---|
Molekularformel |
C22H18N4O3S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-5-[(4-methylphenyl)diazenyl]-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C22H18N4O3S/c1-16-12-14-17(15-13-16)23-24-21-20(27)22(25-26(21)18-8-4-2-5-9-18)30(28,29)19-10-6-3-7-11-19/h2-15,27H,1H3 |
InChI-Schlüssel |
QITGHNVSQNSUGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


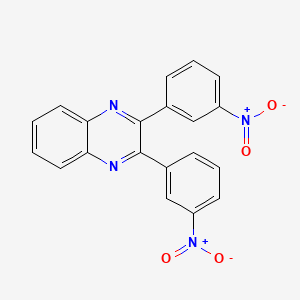
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
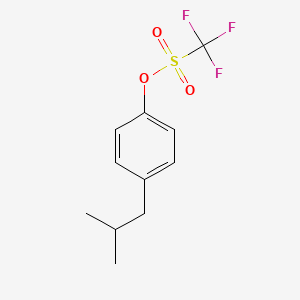
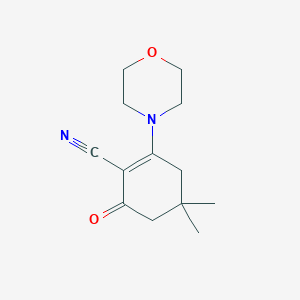
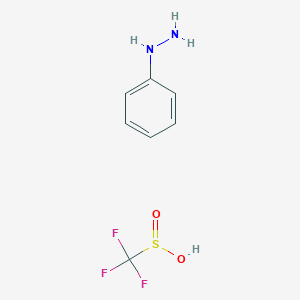
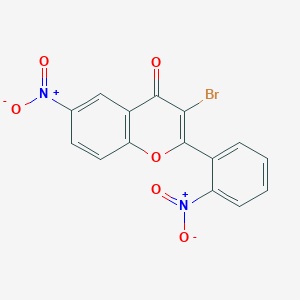
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
